molecular formula C12H22N2O3 B2561686 Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate CAS No. 1335042-45-9

Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate

Cat. No.: B2561686
CAS No.: 1335042-45-9
M. Wt: 242.319
InChI Key: KXTFLVRAKOONSS-UHFFFAOYSA-N
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Description

Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate is a synthetic organic compound with the molecular formula C12H22N2O3 and a molecular weight of 242.319. This compound is commonly referred to as tert-butyl α-keto heterocyclic carbamate and is used in various scientific research applications.

Preparation Methods

The synthesis of tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate involves multiple steps, typically starting with the preparation of the appropriate starting materials. The reaction conditions often include the use of tert-butyl carbamate and other reagents under controlled temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . Major products formed from these reactions can include N-Boc-protected anilines and other functionalized derivatives .

Scientific Research Applications

This compound is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in the development of various pharmaceuticals and agrochemicals. In addition, it has applications in the study of biochemical pathways and the development of biocatalytic processes .

Mechanism of Action

The mechanism of action of tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate involves its interaction with specific molecular targets and pathways. Upon binding to its target, the compound can activate or inhibit certain biochemical processes, leading to the desired effect. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate can be compared to other similar compounds such as tert-butyl N-(6-hydroxyhexyl)carbamate and tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate . These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific reactivity and the range of applications it supports.

Properties

IUPAC Name

tert-butyl N-(1-amino-1-oxohept-6-en-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-5-6-7-9(8-10(13)15)14-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTFLVRAKOONSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC=C)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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